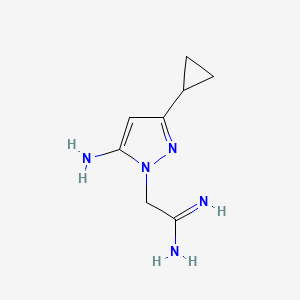

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetimidamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(5-amino-3-cyclopropylpyrazol-1-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-7(10)4-13-8(11)3-6(12-13)5-1-2-5/h3,5H,1-2,4,11H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRRCPYXLYLMOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2)N)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its versatility in biological applications. The presence of the cyclopropyl group and the amino substituent enhances its potential interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₃N₅ |

| Molecular Weight | 165.22 g/mol |

| Solubility | Soluble in DMSO and methanol |

The precise mechanism of action for this compound remains under investigation. However, compounds with similar pyrazole structures have been shown to interact with various biological pathways, including kinase inhibition and anti-inflammatory responses.

Biochemical Pathways

Research indicates that pyrazole derivatives can modulate kinase activity, particularly within the cyclin-dependent kinase (CDK) family. For instance, studies have demonstrated that related compounds can selectively inhibit CDK16, an important target in cancer therapeutics .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole-based compounds. For example, a derivative similar to this compound exhibited notable cytotoxicity against various cancer cell lines, including breast and cervical cancer cells. In vitro assays revealed that these compounds could induce cell cycle arrest and apoptosis in a dose-dependent manner .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds like this compound may inhibit pro-inflammatory cytokines and modulate immune responses, providing a therapeutic avenue for inflammatory diseases .

Case Studies

Case Study 1: Kinase Inhibition

A study conducted on related pyrazole compounds demonstrated their efficacy as selective inhibitors of CDK16. The lead compound showed an EC50 value of 33 nM against CDK16, indicating strong potency . This suggests that this compound could exhibit similar or enhanced inhibitory effects.

Case Study 2: Anticancer Efficacy

In another investigation, a series of pyrazole derivatives were tested against different cancer cell lines. The results indicated that modifications at the pyrazole ring significantly influenced anticancer activity, emphasizing the importance of structural optimization in drug development .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Research : The pyrazole moiety in 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetimidamide has been identified as a promising scaffold for developing kinase inhibitors. Kinases play a crucial role in cell signaling and proliferation, making them important targets in cancer therapy. Research indicates that derivatives of pyrazole can selectively inhibit various kinases associated with cancer, including the CDK family. For instance, studies have shown that modifications on the pyrazole structure can enhance potency and selectivity against specific kinases, leading to potential treatments for cancers such as breast and prostate cancer .

Anti-inflammatory and Antimicrobial Properties : The compound's ability to modulate biological pathways makes it a candidate for developing anti-inflammatory and antimicrobial agents. Initial studies have suggested that pyrazole derivatives exhibit significant anti-inflammatory effects in vitro, which could translate into therapeutic applications for inflammatory diseases .

Agrochemical Applications

Development of Pesticides : The unique chemical properties of this compound allow it to interact effectively with biological targets in pests. Its application in agrochemicals focuses on developing new pesticides that are more effective while minimizing environmental impact. Research has demonstrated that compounds with similar structures can disrupt essential biological processes in pests, leading to their elimination .

Material Science Applications

Synthesis of Advanced Materials : The compound's structural features enable its use in synthesizing materials with desirable electronic and optical properties. For example, pyrazole-based compounds have been utilized in creating organic light-emitting diodes (OLEDs) and other electronic devices due to their favorable charge transport characteristics .

Case Study 1: Kinase Inhibitors

A study focused on modifying the pyrazole scaffold led to the development of a compound that exhibited potent inhibition of CDK16 with an EC50 value of 33 nM. This research highlighted the potential of using this compound as a starting point for further optimization in kinase inhibitor development .

Case Study 2: Agrochemical Efficacy

Research demonstrated that derivatives of this compound showed significant efficacy against common agricultural pests. Field trials indicated a marked reduction in pest populations when treated with formulations containing this compound, underscoring its potential as a novel pesticide .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pyrazole- and pyrimidine-based derivatives. Key analogues include:

Physicochemical Properties

- Lipophilicity : The cyclopropyl group in the target compound increases logP compared to hydroxy-substituted pyrazoles (e.g., 3-hydroxy derivatives), enhancing membrane permeability .

- Solubility : Acetimidamide’s polar NH₂ groups improve aqueous solubility relative to steroidal pyrimidines, which are hindered by bulky steroid cores .

- Stability : Cyclopropane’s ring strain may reduce thermal stability compared to unsubstituted pyrazoles but improves resistance to metabolic degradation .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetimidamide typically involves the following key steps:

- Formation of the pyrazole ring with appropriate substitution at the 3- and 5-positions.

- Introduction of the cyclopropyl group at the 3-position of the pyrazole.

- Functionalization of the nitrogen at the 1-position with an acetimidamide group.

- Amination at the 5-position of the pyrazole ring.

This sequence may be achieved through multi-step organic synthesis involving condensation, cyclization, substitution, and amidination reactions.

Pyrazole Ring Construction and Cyclopropyl Substitution

A common approach to synthesize substituted pyrazoles is via cyclization of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. For the cyclopropyl substitution at the 3-position, cyclopropyl ketones or cyclopropyl-containing aldehydes are used as starting materials or intermediates.

Example from Related Research:

A study on the synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines demonstrates the use of a Grignard reagent to introduce the cyclopropyl group onto a naphthyridine core, followed by condensation with aldehydes and cyclization with hydrazine hydrate to form the pyrazole ring bearing a cyclopropyl substituent at the 2-position of the naphthyridine (equivalent to 3-position of pyrazole).

The Grignard reagent (e.g., cyclopropylmagnesium chloride) is added to an amide precursor to form a cyclopropyl-substituted ketone intermediate, which is then condensed with aromatic aldehydes to form chalcone-like intermediates. These intermediates undergo cyclization with hydrazine hydrate to yield the substituted pyrazole ring.

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Grignard Addition | Cyclopropylmagnesium chloride, THF, -30°C | Formation of cyclopropyl-substituted ketone intermediate |

| 2 | Aldol Condensation | Aromatic aldehyde, NaOH, DMF, 0°C | Formation of chalcone-like α,β-unsaturated ketone |

| 3 | Cyclization | Hydrazine hydrate, ethanol, reflux | Formation of 3-cyclopropyl-substituted pyrazole ring |

Introduction of the Acetimidamide Group

The acetimidamide moiety (-CH2-C(=NH)NH2) linked to the pyrazole nitrogen (N1) is typically introduced via nucleophilic substitution or amidination reactions.

One approach involves alkylation of the pyrazole nitrogen with a haloacetimidamide derivative or via reaction with an appropriate amidine precursor.

Alternatively, the pyrazole nitrogen can be functionalized by reacting with chloroacetamidine or related reagents under basic conditions to form the acetimidamide substituent.

Amination at the 5-Position of Pyrazole

The 5-amino substitution on the pyrazole ring can be achieved by:

Direct substitution if the pyrazole ring is constructed from a hydrazine bearing an amino group.

Post-cyclization amination via nitration followed by reduction or via direct amination of a 5-halopyrazole intermediate.

Summary of Synthetic Route (Proposed)

| Step | Intermediate/Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of cyclopropyl-substituted ketone | Reaction of cyclopropylmagnesium chloride with amide precursor in THF at -30°C | Grignard addition to install cyclopropyl |

| 2 | Aldol condensation with aldehyde | NaOH, DMF, 0°C | Forms α,β-unsaturated ketone (chalcone) |

| 3 | Cyclization with hydrazine hydrate | Reflux in ethanol | Forms 3-cyclopropyl-substituted pyrazole |

| 4 | Functionalization of pyrazole N1 with acetimidamide | Reaction with chloroacetamidine or amidine derivative under basic conditions | Installs acetimidamide group |

| 5 | Amination at 5-position (if not pre-installed) | Reduction of nitro group or substitution of halogen | Introduces amino group at 5-position |

Research Findings and Data

A related study provides detailed spectral data and yields for similar cyclopropyl-substituted pyrazole derivatives, indicating the following:

| Compound | Yield (%) | Melting Point (°C) | Key Spectral Features (1H NMR, DMSO-d6) |

|---|---|---|---|

| 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)ethanone (ketone intermediate) | ~75 | 110-115 | δ 1.06-1.21 (m, 4H, CH2), δ 2.24 (s, 3H, CH3), aromatic signals |

| Chalcone intermediate | ~70 | 120-125 | δ 7.62-8.61 (m, aromatic and olefinic H) |

| Cyclopropyl-substituted pyrazole | ~80-90 | 150-155 | δ 1.16 (m, 4H, cyclopropyl), δ 5.21-6.59 (pyrazole H), NH signals |

These data confirm the successful formation of the cyclopropyl-substituted pyrazole core, which can be further functionalized to the target acetimidamide derivative.

Optimization and Considerations

Reaction conditions such as temperature control during Grignard addition (-30°C) and careful pH management during aldol condensation are critical for high yield and purity.

Purification typically involves column chromatography using ethyl acetate/hexane mixtures.

Recrystallization from ethanol or diethyl ether is used to obtain pure compounds.

Spectroscopic characterization (1H NMR, mass spectrometry) confirms structure and purity.

Comparative Table of Related Compounds and Synthetic Features

| Compound | Cyclopropyl Position | Functional Group at N1 | 5-Position Substitution | Synthesis Highlights |

|---|---|---|---|---|

| This compound | 3-position | Acetimidamide | Amino | Multi-step: Grignard, condensation, cyclization, amidination |

| 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide | 3-position | Acetimidamide | Isopropyl at 5-position | Similar multi-step synthesis; thiophene ring instead of amino |

Q & A

Q. What are the optimized synthetic routes for 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetimidamide, and how can its purity be validated?

Methodological Answer: Synthesis typically involves refluxing intermediates (e.g., cyclopropyl-substituted pyrazoles) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . Purification steps include washing with ethanol, diethyl ether, and sequential solvent recrystallization. For purity validation, employ HPLC with a pH 6.5 ammonium acetate buffer (15.4 g/L) and UV detection at 254 nm, as described in pharmacopeial assays for structurally analogous heterocycles .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

- 1H NMR spectroscopy : Compare peaks to propyl 2-((5-phenethyl-4H-1,2,4-triazole-3-yl)thio)acetimidate (similar imidamide structure), focusing on cyclopropyl proton shifts (δ 0.5–1.5 ppm) and pyrazole NH2 signals (δ 5.0–6.0 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns consistent with acetimidamide derivatives.

Q. How can researchers design initial biological screening assays for this compound?

Methodological Answer: Adopt protocols from pyrazole-based androgen receptor antagonist studies:

- In vitro receptor binding : Use competitive radioligand assays with [³H]-R1881 in LNCaP cells .

- Cytotoxicity screening : Apply MTT assays in cancer cell lines (e.g., PC-3 or MCF-7) at 10–100 µM concentrations.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response reevaluation : Test compound stability under assay conditions (e.g., pH, temperature) using HPLC .

- Off-target profiling : Screen against kinase panels or GPCR libraries to identify non-specific interactions .

- Metabolite analysis : Incubate with liver microsomes and analyze via LC-MS for bioactive metabolites .

Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?

Methodological Answer:

Q. What experimental designs are optimal for studying metabolic stability and pharmacokinetics?

Methodological Answer:

Q. How can researchers address synthetic challenges, such as cyclopropane ring stability during reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.